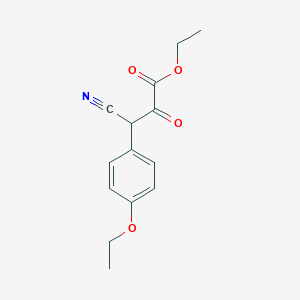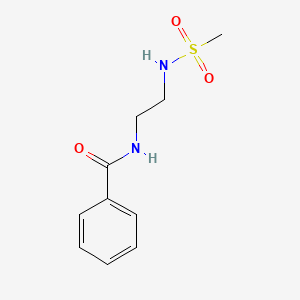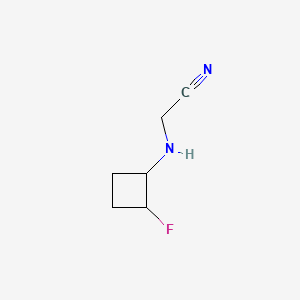
2-((2-Fluorocyclobutyl)amino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Fluorocyclobutyl)amino)acetonitrile is an organic compound characterized by the presence of a fluorinated cyclobutyl ring attached to an amino group, which is further connected to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorocyclobutyl)amino)acetonitrile typically involves the reaction of 2-fluorocyclobutylamine with acetonitrile under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of acetonitrile to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Fluorocyclobutyl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
2-((2-Fluorocyclobutyl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2-Fluorocyclobutyl)amino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclobutyl ring may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets can vary depending on the application and the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoacetonitrile: A simpler analog without the fluorinated cyclobutyl ring.
Fluorocyclobutylamine: Lacks the acetonitrile moiety.
Acetonitrile: A basic nitrile compound without the amino and fluorocyclobutyl groups.
Uniqueness
2-((2-Fluorocyclobutyl)amino)acetonitrile is unique due to the combination of the fluorinated cyclobutyl ring and the aminoacetonitrile structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C6H9FN2 |
|---|---|
Poids moléculaire |
128.15 g/mol |
Nom IUPAC |
2-[(2-fluorocyclobutyl)amino]acetonitrile |
InChI |
InChI=1S/C6H9FN2/c7-5-1-2-6(5)9-4-3-8/h5-6,9H,1-2,4H2 |
Clé InChI |
OMMLVZWYGXHEQT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1NCC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


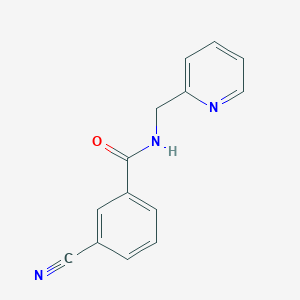



![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
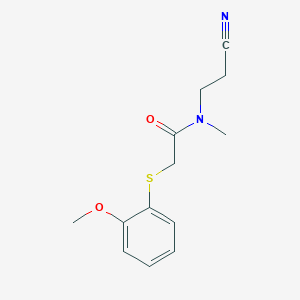
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)


![2-(8,11-Dioxadispiro[3.2.47.24]tridecan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14901611.png)
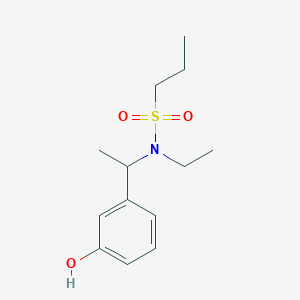
![tert-butyl 4-chloro-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B14901622.png)
